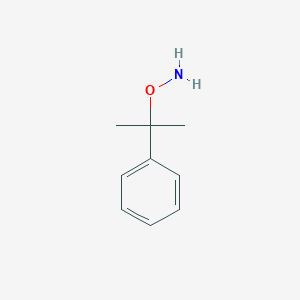![molecular formula C20H29NO8 B13526628 2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13526628.png)
2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-hydroxypropane-1,2,3-tricarboxylic acid can be synthesized through the fermentation of carbohydrates by Aspergillus niger. The industrial production involves the cultivation of this fungus in a nutrient-rich medium, followed by the extraction and purification of citric acid .
Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine can be synthesized through a multi-step organic synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aconitic acid.
Reduction: It can be reduced to form isocitric acid.
Substitution: It can undergo esterification to form esters like dimethyl citrate.
Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine can undergo:
Nucleophilic substitution: The amine group can react with electrophiles.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or acids.
Wissenschaftliche Forschungsanwendungen
2-hydroxypropane-1,2,3-tricarboxylic acid is widely used in:
Chemistry: As a buffering agent and a chelating agent.
Biology: In cell culture media to maintain pH balance.
Medicine: As an anticoagulant in blood collection tubes.
Industry: In food and beverages as a flavoring agent and preservative.
Pharmaceuticals: As a precursor for drug synthesis.
Materials Science: In the development of novel polymers and materials.
Wirkmechanismus
2-hydroxypropane-1,2,3-tricarboxylic acid acts by chelating metal ions, which can inhibit the activity of certain enzymes. It also plays a role in the citric acid cycle by facilitating the conversion of acetyl-CoA to carbon dioxide and water, releasing energy in the process .
Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its unique structure allows it to bind to specific sites, modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citric Acid: Similar to 2-hydroxypropane-1,2,3-tricarboxylic acid, it is widely used in various industries.
Tricarballylic Acid: Another tricarboxylic acid with similar properties but different biological activities.
Uniqueness
2-hydroxypropane-1,2,3-tricarboxylic acid is unique due to its role in the citric acid cycle and its widespread use in food and pharmaceutical industries
Eigenschaften
Molekularformel |
C20H29NO8 |
|---|---|
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
(1R)-N-ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C14H21NO.C6H8O7/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-5,7-8,13-15H,2,6,9-11H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-,14-;/m1./s1 |
InChI-Schlüssel |
LRWLVPYCMUJPPR-DTPOWOMPSA-N |
Isomerische SMILES |
CCN[C@H](CC1=CC=CC=C1)[C@H]2CCCO2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CCNC(CC1=CC=CC=C1)C2CCCO2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



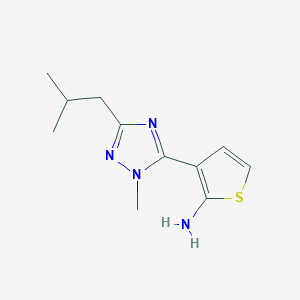


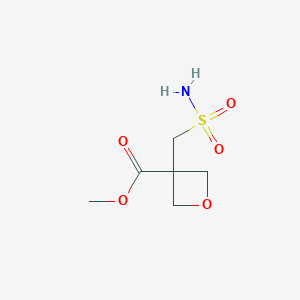
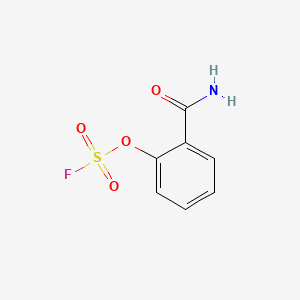
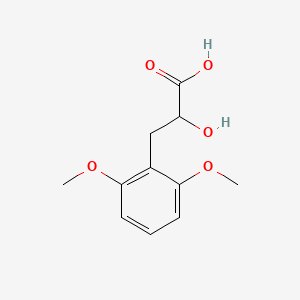




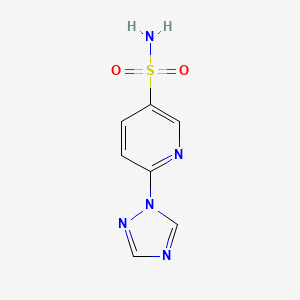
![2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol](/img/structure/B13526610.png)
